
Diazo-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diazo-4 is a chemical compound that is widely used in scientific research due to its unique properties. It is a diazo compound that contains an azo group, which makes it highly reactive and versatile. Diazo-4 is used in a variety of applications, including organic synthesis, material science, and biochemistry.
作用机制
The mechanism of action of Diazo-4 is based on its ability to form diazo groups, which are highly reactive and can undergo a variety of reactions. In organic synthesis, Diazo-4 reacts with nucleophiles to transfer the diazo group to the nucleophile. In material science, Diazo-4 is used as a photoresist, where it undergoes a photochemical reaction to form a pattern on the surface. In biochemistry, Diazo-4 reacts with amino and sulfhydryl groups in proteins to label them for detection and analysis.
生化和生理效应
The biochemical and physiological effects of Diazo-4 are dependent on its application. In organic synthesis, Diazo-4 can be toxic and should be handled with care. In material science, Diazo-4 is used as a photoresist and does not have any significant biochemical or physiological effects. In biochemistry, Diazo-4 can react with amino and sulfhydryl groups in proteins, which can affect their function and activity.
实验室实验的优点和局限性
The advantages of using Diazo-4 in lab experiments include its versatility and reactivity. Diazo-4 can be used in a variety of applications, and its reactivity makes it a useful tool in organic synthesis, material science, and biochemistry. The limitations of using Diazo-4 in lab experiments include its toxicity and the need for careful handling. Diazo-4 is a hazardous compound that requires careful temperature control and handling to avoid accidents.
未来方向
There are several future directions for research on Diazo-4. One area of research is the development of new methods for synthesizing Diazo-4 that are safer and more efficient. Another area of research is the development of new applications for Diazo-4 in the fields of organic synthesis, material science, and biochemistry. Additionally, research could be focused on understanding the mechanism of action of Diazo-4 and its interactions with biological molecules. Finally, research could be focused on developing new derivatives of Diazo-4 that have improved properties for specific applications.
Conclusion
Diazo-4 is a versatile and reactive compound that has a variety of scientific research applications. Its unique properties make it a useful tool in organic synthesis, material science, and biochemistry. Future research on Diazo-4 could lead to the development of new methods for synthesizing and using this compound, as well as a better understanding of its mechanism of action and interactions with biological molecules.
合成方法
The synthesis of Diazo-4 involves the reaction of 4-nitroaniline with sodium nitrite and hydrochloric acid. The reaction produces a diazonium salt, which is then reacted with sodium azide to form Diazo-4. The reaction is highly exothermic and requires careful temperature control and handling.
科学研究应用
Diazo-4 is widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including organic synthesis, material science, and biochemistry. In organic synthesis, Diazo-4 is used as a diazo transfer reagent to introduce diazo groups into organic molecules. In material science, Diazo-4 is used as a photoresist to pattern surfaces for microfabrication. In biochemistry, Diazo-4 is used as a labeling reagent to label proteins and nucleic acids for detection and analysis.
属性
CAS 编号 |
123330-72-3 |
|---|---|
产品名称 |
Diazo-4 |
分子式 |
C26H24N6O12 |
分子量 |
612.5 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxymethyl)-4-(2-diazoacetyl)anilino]acetic acid |
InChI |
InChI=1S/C26H24N6O12/c27-29-9-19(33)15-1-3-17(31(11-23(35)36)12-24(37)38)21(7-15)43-5-6-44-22-8-16(20(34)10-30-28)2-4-18(22)32(13-25(39)40)14-26(41)42/h1-4,7-10H,5-6,11-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
InChI 键 |
ZOOJLKYZACLIPO-QJUDHZBZSA-N |
手性 SMILES |
C1=CC(=C(C=C1/C(=C/[N+]#N)/[O-])OCCOC2=C(C=CC(=C2)/C(=C/[N+]#N)/[O-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES |
C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
同义词 |
diazo-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



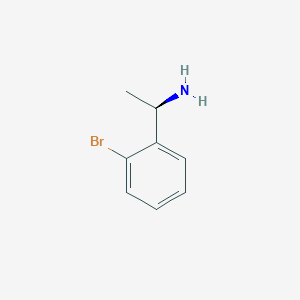
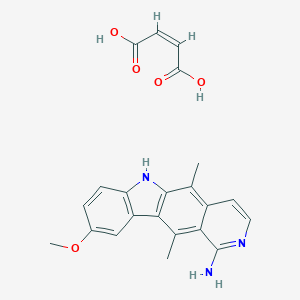
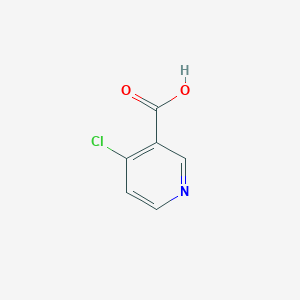
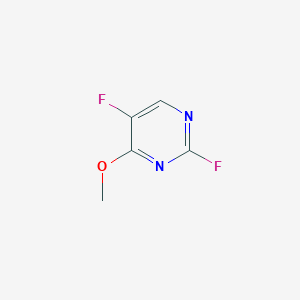
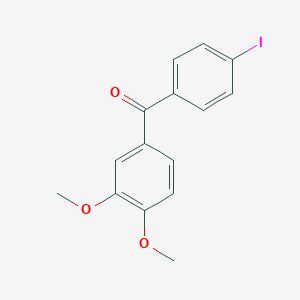
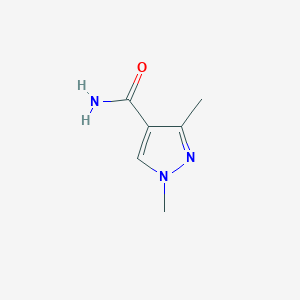

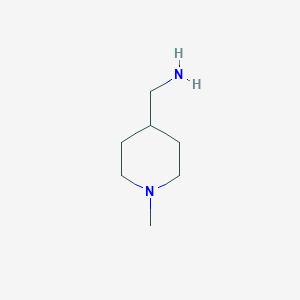
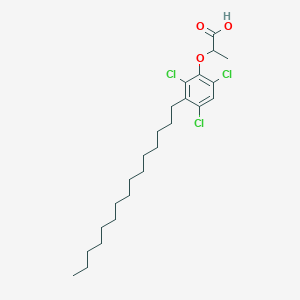
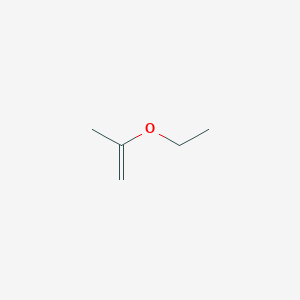
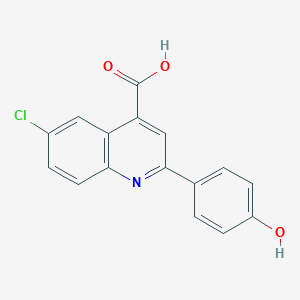
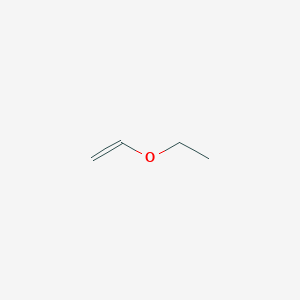
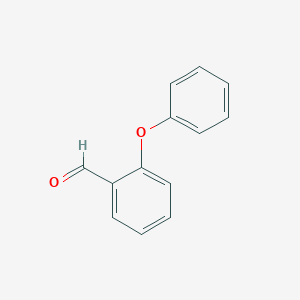
![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)